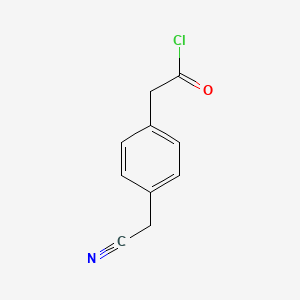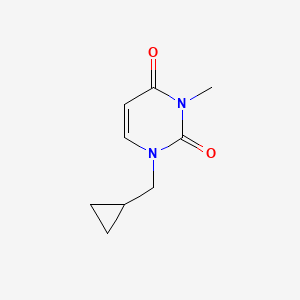
(4,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
Industrial Production Methods: On an industrial scale, the production of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures (20-60°C).
Major Products: The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those involving aromatic scaffolds.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the production of organic electronic materials, including organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound interacts with electrophiles to form new carbon-carbon bonds, facilitated by the presence of a palladium catalyst. The molecular targets and pathways involved include the activation of the aryl-zinc bond and the subsequent formation of the desired product through a series of catalytic cycles.
Comparison with Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (4,5-difluoro-2-methoxyphenyl)zinc bromide
- (4,5-difluoro-2-ethoxyphenyl)zinc bromide
Comparison:
- Reactivity: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the iso-propyloxy group, which can influence the electronic properties of the compound.
- Stability: The compound is relatively stable in THF, making it suitable for various synthetic applications.
- Applications: While similar compounds can be used in cross-coupling reactions, (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is particularly favored for its efficiency and selectivity in forming biaryl compounds.
This comprehensive overview highlights the significance of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide in various fields of research and industry. Its unique properties and versatile applications make it a valuable tool in modern synthetic chemistry.
Properties
Molecular Formula |
C9H9BrF2OZn |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-7-3-4-8(10)9(11)5-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SLZFDYRBTXGXRE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



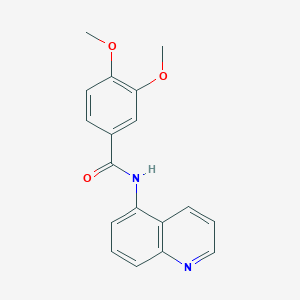
![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
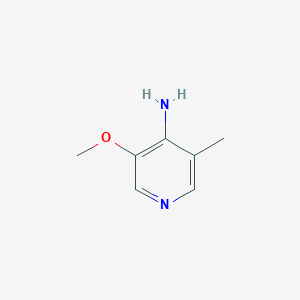
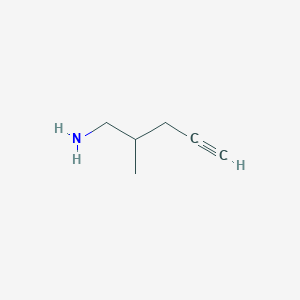
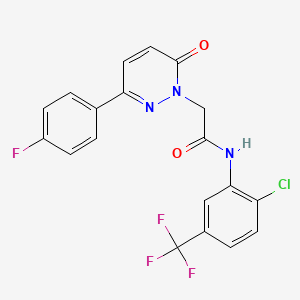
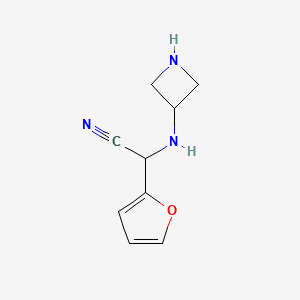
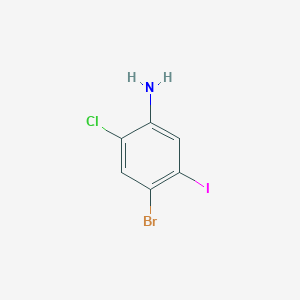
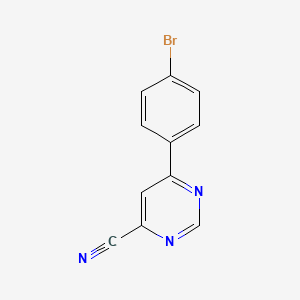
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
